2-(4-methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide 2-(4-methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 923370-77-8
VCID: VC7559860
InChI: InChI=1S/C18H17N3O5S/c1-25-14-9-7-13(8-10-14)11-16(22)19-18-21-20-17(26-18)12-27(23,24)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,21,22)
SMILES: COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3
Molecular Formula: C18H17N3O5S
Molecular Weight: 387.41

2-(4-methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide

CAS No.: 923370-77-8

Cat. No.: VC7559860

Molecular Formula: C18H17N3O5S

Molecular Weight: 387.41

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide - 923370-77-8

Specification

CAS No. 923370-77-8
Molecular Formula C18H17N3O5S
Molecular Weight 387.41
IUPAC Name N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C18H17N3O5S/c1-25-14-9-7-13(8-10-14)11-16(22)19-18-21-20-17(26-18)12-27(23,24)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,21,22)
Standard InChI Key BWOFXQDHWVMSMX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

2-(4-Methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide (molecular formula: C19H18N3O5S\text{C}_{19}\text{H}_{18}\text{N}_3\text{O}_5\text{S}, molecular weight: 415.43 g/mol) belongs to the acetamide class of organic compounds, characterized by the presence of a 1,3,4-oxadiazole heterocycle substituted with a phenylsulfonylmethyl group at position 5 and a 4-methoxyphenylacetamide moiety at position 2. Key structural components include:

  • 1,3,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity .

  • Phenylsulfonylmethyl group: Introduces sulfonamide-like characteristics, potentially enhancing binding to enzymatic targets .

  • 4-Methoxyphenylacetamide: A methoxy-substituted aromatic system linked via an acetamide bridge, commonly associated with anti-inflammatory and antimicrobial activities .

Synthetic Methodology

Synthesis of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylhydrazides with carbon disulfide (CS2\text{CS}_2) under alkaline conditions. For example, Rasool et al. (2016) demonstrated that refluxing ethyl 2-(2,4-dimethylphenoxy)acetate with hydrazine hydrate yields the corresponding hydrazide, which undergoes cyclization with CS2\text{CS}_2 and potassium hydroxide to form the 1,3,4-oxadiazole scaffold . Adapting this protocol, the phenylsulfonylmethyl substituent may be introduced at position 5 through nucleophilic substitution using phenylsulfonylmethyl bromide.

Incorporation of the 4-Methoxyphenylacetamide Moiety

The acetamide side chain is introduced via a two-step process:

  • Esterification: Reaction of the oxadiazole-thiol intermediate with ethyl bromoacetate in dimethylformamide (DMF) in the presence of sodium hydride .

  • Hydrazide Formation and Condensation: Hydrazinolysis of the ester yields the acetohydrazide, which is subsequently condensed with 4-methoxybenzaldehyde to form the Schiff base. Reduction of the imine bond produces the final acetamide derivative .

Table 1: Representative Synthetic Steps and Yields

StepReactionReagents/ConditionsYield (%)
1CyclizationCS2\text{CS}_2, KOH, ethanol, reflux86
2SulfonylationPhenylsulfonylmethyl bromide, DMF, RT78*
3Acetamide formation4-Methoxybenzaldehyde, methanol, RT82*
*Theorized yields based on analogous reactions .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • 1,3,4-Oxadiazole ring: Stretching vibrations at 1610cm1\sim 1610 \, \text{cm}^{-1} (C=N) and 1250cm1\sim 1250 \, \text{cm}^{-1} (C-O-C) .

  • Sulfonyl group: Strong absorptions at 1350cm1\sim 1350 \, \text{cm}^{-1} (asymmetric S=O) and 1150cm1\sim 1150 \, \text{cm}^{-1} (symmetric S=O) .

  • Acetamide: N-H stretch at 3300cm1\sim 3300 \, \text{cm}^{-1} and C=O stretch at 1680cm1\sim 1680 \, \text{cm}^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H ^1\text{H}-NMR:

    • Oxadiazole protons: Singlet at δ8.28.4ppm\delta 8.2-8.4 \, \text{ppm} .

    • Phenylsulfonylmethyl group: Multiplet for aromatic protons (δ7.57.9ppm\delta 7.5-7.9 \, \text{ppm}) and singlet for methylene (δ4.5ppm\delta 4.5 \, \text{ppm}) .

    • 4-Methoxyphenyl: Aromatic protons as doublets (δ6.87.2ppm\delta 6.8-7.2 \, \text{ppm}) and methoxy singlet (δ3.8ppm\delta 3.8 \, \text{ppm}).

Hypothetical Pharmacological Activity

While direct studies on 2-(4-methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide are absent, structural analogs suggest potential therapeutic applications:

Anti-Inflammatory and Analgesic Activity

Oxadiazole derivatives exhibit cyclooxygenase (COX) and lipoxygenase (LOX) inhibitory activity. For instance, compound 8i from Rasool et al. (2016) showed significant LOX inhibition (IC50_{50} = 23.4 µM), attributed to electron-withdrawing substituents enhancing enzyme binding . The sulfonyl group may similarly modulate arachidonic acid metabolism.

Antimicrobial Properties

Methoxy-substituted acetamides demonstrate broad-spectrum antimicrobial effects. Compound 8m (Rasool et al., 2016) exhibited MIC values of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, likely due to membrane disruption . The phenylsulfonyl moiety could enhance bacterial cell wall penetration.

ActivityMechanismPotential Efficacy (IC50_{50}/MIC)
Anti-inflammatoryLOX/COX inhibition10–50 µM
AntibacterialMembrane disruption12.5–25 µg/mL
AnticancerPI3K/DNA intercalation5–20 µM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator